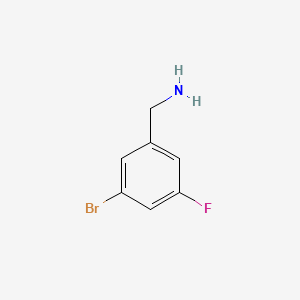

(3-Bromo-5-fluorophenyl)methanamine

Description

BenchChem offers high-quality (3-Bromo-5-fluorophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-5-fluorophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFJAHRSPCTHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598350 | |

| Record name | 1-(3-Bromo-5-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094555-68-6 | |

| Record name | 1-(3-Bromo-5-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-5-fluorophenyl)methanamine

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Chemical Properties, Synthesis, and Applications of (3-Bromo-5-fluorophenyl)methanamine

Introduction

(3-Bromo-5-fluorophenyl)methanamine, also known as 3-Bromo-5-fluorobenzylamine, is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the fields of medicinal chemistry and materials science. The presence of these halogens can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds. This document provides a comprehensive technical overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity and applications.

Core Chemical and Physical Properties

The fundamental properties of (3-Bromo-5-fluorophenyl)methanamine and its common hydrochloride salt are summarized below. These tables provide essential data for laboratory use, reaction planning, and safety assessments.

Table 1: Compound Identification

| Identifier | (3-Bromo-5-fluorophenyl)methanamine | (3-Bromo-5-fluorophenyl)methanamine HCl |

| IUPAC Name | (3-Bromo-5-fluorophenyl)methanamine | (3-Bromo-5-fluorophenyl)methanaminium chloride |

| Synonyms | 3-Bromo-5-fluorobenzylamine[1] | 3-Bromo-5-fluorobenzylamine hydrochloride[1] |

| CAS Number | 1094555-68-6[2] | 1189924-80-8[3] |

| Molecular Formula | C₇H₇BrFN[2] | C₇H₈BrClFN[1] |

| Molecular Weight | 204.04 g/mol [2] | 240.50 g/mol [1] |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)CN | C1=C(C=C(C=C1F)Br)CN.Cl |

Table 2: Physical and Chemical Properties

| Property | Value | Source / Notes |

| Appearance | Data not available | Typically a liquid or low-melting solid for similar benzylamines. |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. The hydrochloride salt is likely soluble in water. |

| Purity (for HCl salt) | ≥ 98% (HPLC) | As specified by commercial suppliers.[1] |

| Moisture (for HCl salt) | ≤ 0.5% | As specified by commercial suppliers.[1] |

Synthesis and Experimental Protocols

(3-Bromo-5-fluorophenyl)methanamine is not typically synthesized in a single step but can be prepared from commercially available precursors. A common and effective strategy involves a two-step process starting from 3-bromo-5-fluorobenzyl bromide, proceeding through a nitrile intermediate, which is then reduced to the target primary amine.

Logical Workflow for Synthesis

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of (3-Bromo-5-fluorophenyl)methanamine.

Step 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile [4]

This procedure is adapted from a documented synthesis of the nitrile intermediate.[4]

-

Materials:

-

3-Bromo-5-fluorobenzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) (1.5 eq)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

2.5% w/v Sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a sealed reaction vessel, prepare a suspension of sodium cyanide (1.5 eq) in a minimal amount of water.

-

Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) dissolved in dimethylformamide (approx. 2 mL per gram of bromide).

-

Heat the reaction mixture to 75°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. Partition the mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate.

-

Combine the organic extracts and wash sequentially with water (2x) and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile product.

-

Purify the crude product via silica gel column chromatography (e.g., eluting with 10% ethyl acetate in hexane) to obtain pure 2-(3-bromo-5-fluorophenyl)acetonitrile.[4]

-

Step 2: Reduction of 2-(3-Bromo-5-fluorophenyl)acetonitrile to (3-Bromo-5-fluorophenyl)methanamine

This step employs a standard nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.

-

Materials:

-

2-(3-Bromo-5-fluorophenyl)acetonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Caution: Conduct this reaction under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with water.

-

In a dry three-necked flask equipped with a dropping funnel and a condenser, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the nitrile from Step 1 (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of: (i) water (X mL), (ii) 15% aqueous NaOH (X mL), and (iii) water (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (3-Bromo-5-fluorophenyl)methanamine. Further purification can be achieved by vacuum distillation if necessary.

-

Reactivity, Applications, and Structure-Utility Relationship

The chemical utility of (3-Bromo-5-fluorophenyl)methanamine is derived from the distinct reactivity of its functional groups.

-

Benzylamine Moiety: The primary amine group (-NH₂) is nucleophilic and basic. It readily undergoes reactions such as N-alkylation, N-acylation, reductive amination, and diazotization, making it a versatile handle for constructing larger molecules.

-

Aromatic Ring: The phenyl ring is substituted with two electron-withdrawing halogens, which deactivates it towards electrophilic aromatic substitution. However, the bromine atom can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of complex carbon-carbon and carbon-heteroatom bonds.

These properties make the compound a valuable intermediate in the synthesis of:

-

Pharmaceuticals: It is a key fragment in the design of compounds with potential therapeutic activities. While the molecule itself may not be the active agent, it is incorporated into larger structures being investigated for anti-inflammatory and anticancer properties.[5]

-

Agrochemicals: Halogenated benzylamines are common substructures in modern pesticides and herbicides.

-

Advanced Materials: It can be used in the development of specialized polymers and coatings.[5]

Structure-Utility Relationship Diagram

Safety and Handling

(3-Bromo-5-fluorophenyl)methanamine and its salts are irritants and require careful handling in a laboratory setting. The following information is derived from safety data for the hydrochloride salt.

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: GHS classification for the hydrochloride salt.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(3-Bromo-5-fluorophenyl)methanamine is a synthetically valuable intermediate whose utility is defined by the versatile reactivity of its benzylamine and bromo-fluorophenyl moieties. Its role as a building block in the development of complex molecules for the pharmaceutical and agrochemical industries is significant. Proper understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. capotchem.com [capotchem.com]

- 2. 3-氟-5-溴苄胺 | 1094555-68-6 [m.chemicalbook.com]

- 3. 1189924-80-8|(3-Bromo-5-fluorophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin | 1466208-21-8 | Benchchem [benchchem.com]

(3-Bromo-5-fluorophenyl)methanamine CAS number

An In-depth Technical Guide to (3-Bromo-5-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-fluorophenyl)methanamine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms on the phenyl ring imparts unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This technical guide provides a comprehensive overview of (3-Bromo-5-fluorophenyl)methanamine, with a focus on its hydrochloride salt, for which more data is publicly available. It covers its chemical properties, a plausible synthesis protocol, and potential applications in drug development, supported by data on structurally related compounds.

Chemical Identity and Properties

The primary identifier for (3-Bromo-5-fluorophenyl)methanamine is its CAS number. While the free base is a valid chemical entity, its hydrochloride salt is more commonly available and documented.

| Property | Value | Reference |

| Chemical Name | (3-Bromo-5-fluorophenyl)methanamine Hydrochloride | --INVALID-LINK--[1] |

| CAS Number | 1189924-80-8 | --INVALID-LINK--[2] |

| Molecular Formula | C₇H₈BrClFN | --INVALID-LINK--[1] |

| Molecular Weight | 240.50 g/mol | --INVALID-LINK--[1] |

| Synonyms | 3-Bromo-5-fluorobenzylamine Hydrochloride | --INVALID-LINK--[1] |

| Purity (Typical) | ≥98% (HPLC) | --INVALID-LINK--[1] |

Synthesis Protocol

A plausible synthetic route to obtain (3-Bromo-5-fluorophenyl)methanamine involves the reduction of the corresponding nitrile, 3-Bromo-5-fluorophenylacetonitrile. The following is a generalized experimental protocol based on similar reductions.

Step 1: Synthesis of 3-Bromo-5-fluorophenylacetonitrile

A method for synthesizing 3-Bromo-5-fluorophenylacetonitrile has been described, which can serve as the precursor for the target amine.[3]

-

Reaction: A suspension of sodium cyanide in water is treated with a solution of 3-bromo-5-fluorobenzyl bromide in dimethylformamide.[3]

-

Conditions: The reaction mixture is heated in a sealed tube.[3]

-

Work-up: After cooling, the reaction is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution of sodium bicarbonate. The organic phase is then washed, dried, and concentrated.[3]

-

Purification: The crude product is purified by column chromatography on silica gel.[3]

Step 2: Reduction of 3-Bromo-5-fluorophenylacetonitrile to (3-Bromo-5-fluorophenyl)methanamine

The nitrile can be reduced to the primary amine using a suitable reducing agent. A common method is catalytic hydrogenation.

-

Catalyst: A platinum-based catalyst, such as 5% Pt/C, is often effective.

-

Reaction Conditions: The nitrile is dissolved in a suitable solvent like ethanol containing hydrochloric acid. The mixture is then subjected to a hydrogen atmosphere at a controlled pressure and temperature.

-

Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC).

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the hydrochloride salt of the amine.

Applications in Drug Discovery

Halogenated aromatic compounds are crucial in modern drug design. The incorporation of bromine and fluorine can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[4] While specific biological activities for (3-Bromo-5-fluorophenyl)methanamine are not extensively documented, its structural motifs are present in compounds with known therapeutic potential.

Role as a Versatile Building Block:

(3-Bromo-5-fluorophenyl)methanamine serves as a versatile intermediate for synthesizing more complex molecules. The primary amine group is a key functional handle for forming amides, sulfonamides, and other linkages, while the bromo- and fluoro-substituents can be exploited in various coupling reactions or to modulate electronic properties.

Potential Therapeutic Areas:

Structurally related compounds have shown promise in several therapeutic areas:

-

Anticancer Agents: Derivatives of brominated phenyl compounds have been investigated for their anticancer properties. For example, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown anticancer activity.[5]

-

Antioxidant Activity: Certain bromophenol derivatives have demonstrated significant antioxidant potential.[6]

-

Kinase Inhibitors: Fluorinated phenyl groups are common in kinase inhibitors, where the fluorine atom can form favorable interactions with the target protein.

Conclusion

(3-Bromo-5-fluorophenyl)methanamine, particularly its hydrochloride salt, is a valuable reagent for researchers in medicinal chemistry and drug development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While direct biological data on this specific compound is limited in the public domain, the well-established roles of its structural components in bioactive molecules underscore its importance as a building block for future drug discovery efforts. Researchers are encouraged to explore its utility in generating diverse chemical libraries for screening against various biological targets.

References

- 1. capotchem.com [capotchem.com]

- 2. 1189924-80-8|(3-Bromo-5-fluorophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

Technical Guide: Determination of the Molecular Weight of (3-Bromo-5-fluorophenyl)methanamine

This technical guide provides a comprehensive overview of the molecular weight of (3-Bromo-5-fluorophenyl)methanamine, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the theoretical calculation of its molecular weight, presents the data in a structured format, and includes a detailed, hypothetical experimental protocol for its empirical determination via mass spectrometry.

Molecular Weight Data

The molecular weight of a compound is a fundamental physical property, crucial for a wide range of applications in chemical synthesis, analysis, and formulation. The molecular weight of (3-Bromo-5-fluorophenyl)methanamine has been calculated based on its molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula and Structure

The chemical structure of (3-Bromo-5-fluorophenyl)methanamine is depicted below, and its corresponding molecular formula is C₇H₇BrFN.

Tabulated Atomic and Molecular Weight Data

The following table summarizes the atomic weights of the elements present in (3-Bromo-5-fluorophenyl)methanamine and the calculated molecular weight of the compound.

| Element (Symbol) | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Bromine (Br) | 1 | 79.904[1][2] | 79.904 |

| Fluorine (F) | 1 | 18.998[3][4][5] | 18.998 |

| Nitrogen (N) | 1 | 14.007[6][7] | 14.007 |

| Total Molecular Weight | 204.042 |

Note: The calculated molecular weight of 204.042 g/mol is consistent with commercially available data for (3-Bromo-5-fluorophenyl)methanamine, which is listed with a molecular weight of 204.04 g/mol .[8]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This section outlines a standard operating procedure for the determination of the molecular weight of (3-Bromo-5-fluorophenyl)methanamine using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective

To experimentally verify the molecular weight of (3-Bromo-5-fluorophenyl)methanamine.

Materials and Instrumentation

-

Sample: (3-Bromo-5-fluorophenyl)methanamine

-

Solvents: HPLC-grade methanol, deionized water, and formic acid

-

Instrumentation: ESI-TOF Mass Spectrometer

Procedure

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of (3-Bromo-5-fluorophenyl)methanamine in methanol.

-

From the stock solution, prepare a 10 µg/mL working solution by diluting with a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid.

-

-

Instrument Setup and Calibration:

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a suitable calibrant.

-

Perform a mass calibration of the TOF analyzer using a standard calibration solution (e.g., sodium formate) across the desired mass range (e.g., m/z 50-500).

-

-

Sample Analysis:

-

Introduce the working solution into the ESI source via direct infusion at a constant flow rate (e.g., 5 µL/min).

-

Acquire mass spectra over a sufficient time to obtain a stable signal and a high-resolution mass spectrum.

-

-

Data Analysis:

-

Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Determine the accurate mass of this peak.

-

Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (1.007276 amu) from the measured mass of the [M+H]⁺ ion.

-

Compare the experimentally determined molecular weight with the calculated theoretical molecular weight.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the determination of the molecular weight of (3-Bromo-5-fluorophenyl)methanamine.

Caption: Workflow for Molecular Weight Determination.

References

- 1. Bromine - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 4. byjus.com [byjus.com]

- 5. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-氟-5-溴苄胺 | 1094555-68-6 [m.chemicalbook.com]

Technical Guide: (3-Bromo-5-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-fluorophenyl)methanamine is a halogenated benzylamine derivative. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity to target proteins, and membrane permeability. This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (3-Bromo-5-fluorophenyl)methanamine.

Chemical Structure and Identifiers

The chemical structure of (3-Bromo-5-fluorophenyl)methanamine consists of a benzylamine core with a bromine atom at the 3-position and a fluorine atom at the 5-position of the benzene ring.

Table 1: Chemical Identifiers for (3-Bromo-5-fluorophenyl)methanamine and its Hydrochloride Salt

| Identifier | (3-Bromo-5-fluorophenyl)methanamine | (3-Bromo-5-fluorophenyl)methanamine Hydrochloride |

| CAS Number | 1094555-68-6 | 1189924-80-8[1] |

| Molecular Formula | C₇H₇BrFN | C₇H₈BrClFN[1][2] |

| Molecular Weight | 204.04 g/mol | 240.50 g/mol [1][2] |

| IUPAC Name | (3-Bromo-5-fluorophenyl)methanamine | (3-Bromo-5-fluorophenyl)methanaminium chloride |

| Synonyms | 3-Bromo-5-fluorobenzylamine | 3-Bromo-5-fluorobenzylamine hydrochloride[1] |

Physicochemical Properties

A summary of the available physicochemical data for (3-Bromo-5-fluorophenyl)methanamine and its hydrochloride salt is presented below.

Table 2: Physicochemical Properties

| Property | (3-Bromo-5-fluorophenyl)methanamine | (3-Bromo-5-fluorophenyl)methanamine Hydrochloride |

| Appearance | Not specified | White to light yellow powder[2] |

| Melting Point | Not specified | 250-254 °C[2] |

| Boiling Point | 241 °C | 280.8 °C at 760 mmHg[2] |

| Density | 1.571 g/cm³ | Not specified |

| Flash Point | 100 °C | Not specified |

| Water Solubility | Not specified | Soluble[2] |

| Purity (typical) | Not specified | ≥ 98% (HPLC)[1] |

Spectroscopic Data

Table 3: Spectroscopic Data for 3-Bromo-5-fluorophenylacetonitrile (Precursor)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H)[3] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz)[3] |

| ¹⁹F NMR (377 MHz, CDCl₃) | δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F)[3] |

Synthesis

The synthesis of (3-Bromo-5-fluorophenyl)methanamine can be achieved through a two-step process starting from 3-bromo-5-fluorobenzyl bromide. The first step involves the formation of the corresponding nitrile, followed by its reduction to the primary amine.

Experimental Workflow

References

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing (3-Bromo-5-fluorophenyl)methanamine, a key building block in the development of novel therapeutics. This document details two robust synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Executive Summary

(3-Bromo-5-fluorophenyl)methanamine is a substituted benzylamine derivative of significant interest in medicinal chemistry. Its synthesis is primarily achieved through two main strategies: the reduction of a nitrile intermediate or the reductive amination of an aldehyde. Both routes are effective and offer flexibility in reagent selection and reaction conditions. This guide will explore both pathways, commencing from commercially available starting materials.

Synthetic Pathways Overview

Two principal synthetic routes for the preparation of (3-Bromo-5-fluorophenyl)methanamine have been identified and are detailed below.

Route 1: Reduction of 3-Bromo-5-fluorophenylacetonitrile

This pathway involves the conversion of 3-bromo-5-fluorobenzyl bromide to 3-bromo-5-fluorophenylacetonitrile, followed by the reduction of the nitrile group to a primary amine.

Route 2: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

This alternative route utilizes 3-bromo-5-fluorobenzaldehyde as the starting material, which undergoes reductive amination with ammonia to yield the target compound.

Route 1: Synthesis via Nitrile Reduction

This two-step synthesis is a reliable method for the preparation of (3-Bromo-5-fluorophenyl)methanamine.

Step 1: Synthesis of 3-Bromo-5-fluorophenylacetonitrile

The first step involves a nucleophilic substitution reaction where 3-bromo-5-fluorobenzyl bromide is treated with sodium cyanide.

Experimental Protocol:

A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is treated with a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL).[1] The reaction mixture is heated at 75°C in a sealed tube for 3 hours.[1] After cooling to room temperature, the reaction is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).[1] The aqueous phase is extracted with an additional portion of ethyl acetate (50 mL).[1] The combined organic extracts are washed with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo.[1] The crude product is purified by column chromatography on silica gel (eluting with 10% ethyl acetate/hexane) to yield 3-bromo-5-fluorophenylacetonitrile.[1]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data |

| 3-Bromo-5-fluorophenylacetonitrile | 3-Bromo-5-fluorobenzyl bromide | Sodium cyanide, Water | Dimethylformamide | 58%[1] | ¹H NMR (400 MHz, CDCl₃): δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H).[1] ¹⁹F NMR (377 MHz, CDCl₃): δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F).[1] ¹³C NMR (101 MHz, CDCl₃): δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz).[1] |

Step 2: Reduction of 3-Bromo-5-fluorophenylacetonitrile to (3-Bromo-5-fluorophenyl)methanamine

The nitrile intermediate is then reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

Experimental Protocol (General Procedure with LiAlH₄):

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of 3-bromo-5-fluorophenylacetonitrile (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure to afford the crude (3-Bromo-5-fluorophenyl)methanamine. The product can be further purified by distillation or column chromatography.

Quantitative Data (Expected):

| Product | Starting Material | Reagents | Solvent | Yield |

| (3-Bromo-5-fluorophenyl)methanamine | 3-Bromo-5-fluorophenylacetonitrile | Lithium aluminum hydride | Tetrahydrofuran | High |

Workflow for Route 1

Caption: Synthesis of (3-Bromo-5-fluorophenyl)methanamine via nitrile reduction.

Route 2: Synthesis via Reductive Amination

This one-pot procedure offers an efficient alternative for the synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-5-fluorobenzaldehyde

While commercially available, 3-bromo-5-fluorobenzaldehyde can be synthesized if needed. A common method involves the oxidation of (3-bromo-5-fluorophenyl)methanol.

Experimental Protocol (from alcohol):

To a solution of (3-bromo-5-fluorophenyl)methanol (2 g, 9.75 mmol) and triethylamine (2.72 mL, 19.5 mmol) in dimethylsulfoxide (25 mL) at 10°C, sulfur trioxide-pyridine complex (3.11 g, 19.5 mmol) is added in several portions. The mixture is stirred at room temperature for 30 minutes. The reaction is then poured into a mixture of ice water and pentane, and the layers are separated. The organic layer is washed with 1 M potassium bisulfate, water, and brine, then dried over magnesium sulfate and concentrated. Purification by column chromatography (3% ethyl acetate/hexanes) yields 3-bromo-5-fluorobenzaldehyde as a white solid.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield |

| 3-Bromo-5-fluorobenzaldehyde | (3-Bromo-5-fluorophenyl)methanol | Sulfur trioxide-pyridine complex, Triethylamine | Dimethylsulfoxide | 73% |

Step 2: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

The aldehyde is reacted with a source of ammonia in the presence of a reducing agent to form the primary amine.

Experimental Protocol (General Procedure with Sodium Borohydride):

A solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq.) in methanol is saturated with ammonia gas at 0°C. Sodium borohydride (1.5 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over a drying agent, filtered, and concentrated to give the crude (3-Bromo-5-fluorophenyl)methanamine. The product can be purified by distillation or column chromatography.

Quantitative Data (Expected):

| Product | Starting Material | Reagents | Solvent | Yield |

| (3-Bromo-5-fluorophenyl)methanamine | 3-Bromo-5-fluorobenzaldehyde | Ammonia, Sodium borohydride | Methanol | Good to High |

Workflow for Route 2

Caption: Synthesis of (3-Bromo-5-fluorophenyl)methanamine via reductive amination.

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of (3-Bromo-5-fluorophenyl)methanamine. Route 1, proceeding through a nitrile intermediate, is a robust two-step process with well-defined protocols. Route 2, a one-pot reductive amination, offers a more direct approach. The choice of route will depend on the availability of starting materials, desired scale, and the specific capabilities of the research or production facility. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

An In-depth Technical Guide to the Starting Materials for (3-Bromo-5-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-5-fluorophenyl)methanamine is a valuable building block in medicinal chemistry and drug development, frequently utilized for the synthesis of complex molecular architectures in active pharmaceutical ingredients (APIs). Its trifunctional nature, featuring a reactive benzylamine, a bromine atom suitable for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties, makes it a versatile starting material. This guide provides a comprehensive overview of the primary synthetic routes to (3-Bromo-5-fluorophenyl)methanamine, focusing on the key starting materials, intermediates, and detailed experimental protocols.

Core Synthetic Pathways

The synthesis of (3-Bromo-5-fluorophenyl)methanamine is primarily achieved through two convergent pathways starting from commercially accessible precursors. The choice of route often depends on the availability of starting materials, scalability, and functional group tolerance required for more complex derivatives.

The two principal strategies involve:

-

Reduction of 3-Bromo-5-fluorobenzonitrile: A direct and efficient method involving the reduction of the nitrile functional group to a primary amine.

-

Reductive Amination of 3-Bromo-5-fluorobenzaldehyde: A one-pot reaction where the aldehyde is condensed with an ammonia source to form an imine, which is subsequently reduced in situ.

These pathways rely on the synthesis of the key intermediates, 3-bromo-5-fluorobenzonitrile and 3-bromo-5-fluorobenzaldehyde, which themselves are derived from more fundamental starting materials.

Route 1: Synthesis via Nitrile Reduction

This pathway utilizes 3-bromo-5-fluorobenzonitrile as the key intermediate. The final step is a robust reduction of the nitrile group to a benzylamine.

Step 1: Synthesis of 3-Bromo-5-fluorobenzonitrile

While commercially available, understanding its synthesis from simpler precursors is crucial for process development. A common route involves the Sandmeyer reaction of 3-bromo-5-fluoroaniline. However, for the purpose of this guide, we will consider it a primary starting material.

Step 2: Reduction of 3-Bromo-5-fluorobenzonitrile

The conversion of the nitrile to the primary amine is typically achieved with powerful reducing agents like Lithium Aluminum Hydride (LAH).

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-fluorobenzonitrile | [1][2] |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [3][4][5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |

| Temperature | 0 °C to reflux | [4] |

| Reaction Time | 2-12 hours | [4] |

| Work-up | Fieser work-up (H₂O, NaOH(aq), H₂O) | [6] |

| Typical Yield | >80% | General expectation |

Experimental Protocol: Reduction of 3-Bromo-5-fluorobenzonitrile

Caution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere in the reaction flask and cool the suspension to 0 °C using an ice bath.

-

Addition of Starting Material: Dissolve 3-bromo-5-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux and monitored by TLC until completion (typically 2-12 hours).

-

Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LAH used in grams.[6]

-

Work-up: Stir the resulting granular precipitate at room temperature for 30 minutes. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

-

Isolation: Concentrate the filtrate under reduced pressure to yield (3-Bromo-5-fluorophenyl)methanamine, which can be further purified by distillation or chromatography if necessary.

Route 2: Synthesis via Reductive Amination

This pathway starts with 3-bromo-5-fluorobenzaldehyde and converts it directly to the target benzylamine in a one-pot procedure.

Step 1: Synthesis of 3-Bromo-5-fluorobenzaldehyde

This key aldehyde can be prepared via several methods. Two prominent examples are provided below.

Method A: Grignard Reaction and Formylation

| Parameter | Value | Reference |

| Starting Material | 1,3-Dibromo-5-fluorobenzene | [7] |

| Reagents | Isopropylmagnesium chloride (i-PrMgCl), N,N-Dimethylformamide (DMF) | [7] |

| Solvent | Tetrahydrofuran (THF) | [7] |

| Temperature | 0 °C to room temperature | [7] |

| Reaction Time | ~16 hours | [7] |

| Yield | 81% | [7] |

Experimental Protocol: Synthesis of 3-Bromo-5-fluorobenzaldehyde (Method A) [7]

-

Setup: In an oven-dried flask under a nitrogen atmosphere, prepare a solution of 1,3-dibromo-5-fluorobenzene (1.0 eq) in anhydrous THF.

-

Grignard Formation: Cool the solution to 0 °C and add a solution of isopropylmagnesium chloride (e.g., 2M in THF, 1.1 eq) dropwise. Stir the mixture at 0 °C for 2 hours, then allow it to warm to 20 °C for 30 minutes.

-

Formylation: Cool the reaction back to 0 °C and add N,N-Dimethylformamide (DMF, 2.0 eq) dropwise. Stir for 1.5 hours at 0 °C and then for 12 hours at room temperature.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield 3-bromo-5-fluorobenzaldehyde.[7]

Method B: Oxidation of (3-Bromo-5-fluorophenyl)methanol

| Parameter | Value | Reference |

| Starting Material | (3-Bromo-5-fluorophenyl)methanol | [7] |

| Reagents | Sulfur trioxide-pyridine complex, Triethylamine (TEA) | [7] |

| Solvent | Dimethylsulfoxide (DMSO) | [7] |

| Temperature | 10 °C to room temperature | [7] |

| Reaction Time | 30 minutes | [7] |

| Yield | 73% | [7] |

Experimental Protocol: Synthesis of 3-Bromo-5-fluorobenzaldehyde (Method B) [7]

-

Setup: To a solution of (3-bromo-5-fluorophenyl)methanol (1.0 eq) and triethylamine (2.0 eq) in DMSO at 10 °C, add sulfur trioxide-pyridine complex (2.0 eq) in several portions.

-

Reaction: Stir the mixture at room temperature for 30 minutes.

-

Work-up: Pour the reaction into an ice water/pentane mixture and separate the layers. Wash the organic layer with 1 M potassium bisulfate, water, and brine.

-

Isolation: Dry the organic layer over magnesium sulfate, concentrate, and purify by column chromatography (3% ethyl acetate/hexanes) to afford the product.[7]

Step 2: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

This one-pot reaction combines the aldehyde with an ammonia source and a reducing agent.[8] A variety of reducing agents can be used, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or ammonia borane.[9][10]

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-fluorobenzaldehyde | [7][11][12] |

| Ammonia Source | Ammonium acetate or aqueous ammonia | General knowledge |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | [9] |

| Solvent | Methanol (MeOH) | [13] |

| Catalyst | Acetic acid (optional) | [13] |

| Temperature | Room temperature | [10] |

| Reaction Time | 12-24 hours | General expectation |

| Typical Yield | 60-85% | General expectation |

Experimental Protocol: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

-

Setup: Dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq) and a large excess of ammonium acetate (~10 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Imine Formation: Stir the solution at room temperature. A few drops of glacial acetic acid can be added to catalyze imine formation.[13]

-

Reduction: After stirring for 1-2 hours, add sodium cyanoborohydride (1.5 eq) portion-wise to the mixture.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).

-

Work-up: Quench the reaction by carefully adding dilute HCl until the solution is acidic (pH ~2) to destroy excess borohydride. Then, make the solution basic (pH > 10) by adding aqueous NaOH or K₂CO₃.

-

Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-Bromo-5-fluorophenyl)methanamine. Further purification can be achieved via chromatography or distillation.

References

- 1. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Workup [chem.rochester.edu]

- 7. echemi.com [echemi.com]

- 8. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. 3-Bromo-5-fluorobenzaldehyde [oakwoodchemical.com]

- 12. appchemical.com [appchemical.com]

- 13. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (3-Bromo-5-fluorophenyl)methanamine

Introduction

(3-Bromo-5-fluorophenyl)methanamine, also commonly known as 3-Bromo-5-fluorobenzylamine, is a halogenated benzylamine derivative. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of these halogens can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provides reactive handles for further chemical modification. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and handling.

Chemical Identity and Properties

The formal IUPAC name for this compound is (3-bromo-5-fluorophenyl)methanamine . It is also frequently referred to by its semi-systematic name, 3-bromo-5-fluorobenzylamine. The compound is often supplied and used as its hydrochloride salt for improved stability and handling.[1]

Physicochemical Data

The following table summarizes the key quantitative data for (3-Bromo-5-fluorophenyl)methanamine and its hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| CAS Number | 1094555-68-6 | 1189924-80-8 | [1][2] |

| Molecular Formula | C₇H₇BrFN | C₇H₈BrClFN | [1][2] |

| Molecular Weight | 204.04 g/mol | 240.50 g/mol | [1][2] |

| Boiling Point | 241°C | Not Available | [2] |

| Density | 1.571 g/cm³ | Not Available | [2] |

| Flash Point | 100°C | Not Available | [2] |

| Storage Conditions | Inert atmosphere, Room Temp | Inert atmosphere, 2-8°C | [1][2] |

Synthesis and Experimental Protocols

(3-Bromo-5-fluorophenyl)methanamine is not a naturally occurring compound and must be prepared synthetically. The most common strategies involve the conversion of a suitable benzyl derivative. Two primary routes from the key intermediate, 3-bromo-5-fluorobenzyl bromide, are detailed below.

Synthesis Workflow Diagram

The following diagram illustrates two common synthetic pathways to the target compound starting from 3-bromo-5-fluorotoluene.

Caption: Synthetic routes to (3-Bromo-5-fluorophenyl)methanamine.

Experimental Protocol: Synthesis via Nitrile Intermediate (Route A)

This protocol is based on a two-step process: nucleophilic substitution to form the nitrile, followed by reduction.

Step 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile

This protocol is adapted from a known procedure for a similar substrate.[3]

-

Materials: 3-bromo-5-fluorobenzyl bromide (1.0 eq), sodium cyanide (1.5 eq), dimethylformamide (DMF), water, ethyl acetate, 2.5% w/v aqueous sodium bicarbonate, saturated aqueous sodium chloride.

-

Procedure:

-

In a sealed tube, suspend sodium cyanide (1.5 eq) in a minimal amount of water.

-

Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in dimethylformamide (approx. 2 mL per gram of bromide).

-

Heat the reaction mixture at 75°C for 3 hours.

-

Cool the reaction to room temperature and partition between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate.

-

Combine the organic extracts and wash sequentially with water (2x) and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the crude product by silica gel chromatography to yield 2-(3-bromo-5-fluorophenyl)acetonitrile.[3]

-

Step 2: Reduction of 2-(3-Bromo-5-fluorophenyl)acetonitrile to the Amine

-

Materials: 2-(3-Bromo-5-fluorophenyl)acetonitrile (1.0 eq), Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., H₂/Raney Nickel), anhydrous diethyl ether or THF, water, 15% NaOH solution, saturated sodium sulfate solution.

-

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(3-bromo-5-fluorophenyl)acetonitrile in anhydrous diethyl ether dropwise at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (3-Bromo-5-fluorophenyl)methanamine.

-

Chemical Reactivity and Applications

(3-Bromo-5-fluorophenyl)methanamine is a primary amine and exhibits typical reactivity. The amine group can act as a nucleophile in reactions such as acylation, alkylation, and reductive amination. The aromatic bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at the 3-position. This dual reactivity makes it a highly sought-after intermediate for building molecular complexity in the synthesis of pharmaceuticals and agrochemicals.[4]

Handling and Storage

Material Forms

The compound exists as a free base (typically a liquid) and a hydrochloride salt (typically a solid). The salt form is generally preferred for its superior stability and ease of handling.

Caption: Relationship between the free base and hydrochloride salt.

Safety and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. For the free base, storage under an inert atmosphere is recommended.[2] The hydrochloride salt should be stored at 2-8°C.[1]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

An In-depth Technical Guide to the Safe Handling of (3-Bromo-5-fluorophenyl)methanamine

Disclaimer: A specific, verified Safety Data Sheet (SDS) for (3-Bromo-5-fluorophenyl)methanamine is not publicly available. This guide has been compiled using data from structurally similar compounds and general chemical safety principles to provide a representative safety profile for research and development purposes. All quantitative data and hazard statements should be treated as illustrative. A formal risk assessment should be conducted by qualified personnel before handling this compound.

Section 1: Chemical Identification and Physical Properties

(3-Bromo-5-fluorophenyl)methanamine, also known as 3-Bromo-5-fluorobenzylamine, is a substituted benzylamine derivative. Its primary use is in synthetic organic chemistry as an intermediate for the development of novel compounds, particularly in the pharmaceutical and agrochemical sectors. Due to its reactive amine and halogenated aromatic functionalities, it is crucial to understand its potential hazards.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Analogue |

| Molecular Formula | C₇H₇BrFN | Calculated |

| Molecular Weight | 204.04 g/mol | Calculated |

| Appearance | Solid (typical for hydrochloride salt)[1] | 3-Bromo-4-fluorobenzylamine HCl[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available (Hydrochloride salt of a related compound melts at 250-254 °C) | 4-Bromo-2-fluorobenzylamine HCl[2] |

| Solubility | Soluble in water (as hydrochloride salt)[2] | 4-Bromo-2-fluorobenzylamine HCl[2] |

| Density | Not available | - |

Section 2: Hazard Identification and Toxicological Profile

Based on the hazard classifications for its hydrochloride salt and data from analogous compounds, (3-Bromo-5-fluorophenyl)methanamine is expected to be an irritant and potentially harmful if not handled correctly.[3] Substituted benzamides, a related class of compounds, have been noted to cause acute intoxications and may have psychotropic and neurotoxic effects in cases of overexposure.[4]

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[3] |

| Acute Toxicity (Oral) | Category 4 (Harmful) | H302 | Harmful if swallowed. (Inferred from Benzylamine)[5][6] |

| Acute Toxicity (Dermal) | Category 4 (Harmful) | H312 | Harmful in contact with skin. (Inferred from Benzylamine)[5][6] |

Table 3: Toxicological Data (from Analogue Compounds)

| Metric | Value | Species | Compound | Source |

| LD₅₀ (Oral) | 1130 mg/kg | Rat | Benzylamine | [7] |

| LD₅₀ (Dermal) | >1000 mg/kg | Rabbit | Benzylamine | [5] |

Section 3: Experimental Protocols for Safety Assessment

To formally establish the safety profile of a novel chemical like (3-Bromo-5-fluorophenyl)methanamine, a series of standardized experiments are conducted. Below are representative protocols for key toxicological endpoints.

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

-

Objective: To assess the potential of the chemical to cause skin irritation.

-

Methodology:

-

A commercially available Reconstructed Human Epidermis (RhE) tissue model is used.

-

The test chemical (50 µL of a 10% solution in a suitable solvent, or 25 mg if solid) is applied topically to the surface of the epidermis.

-

The tissue is exposed for 60 minutes at 37°C.

-

Following exposure, the tissue is thoroughly rinsed and incubated for 42 hours to allow for the development of cytotoxic effects.

-

Cell viability is then assessed by measuring the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified by spectrophotometry at 570 nm.

-

-

Interpretation: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (Category 2).

Protocol 2: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

-

Objective: To determine the acute oral toxicity (LD₅₀) of the substance.

-

Methodology:

-

This method uses a sequential dosing approach, testing one animal at a time.

-

A starting dose is selected based on available information (e.g., 175 mg/kg).

-

A single rodent (typically a female rat) is administered the dose via oral gavage.

-

The animal is observed for 48 hours.

-

If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next is dosed at a lower level (e.g., 55 mg/kg).

-

The test continues until stopping criteria are met, typically after observing a series of reversals in outcome (survival/death).

-

-

Interpretation: The LD₅₀ value and confidence intervals are calculated from the results using maximum likelihood estimation software. This value determines the acute oral toxicity category.

Section 4: Visualized Workflows and Logical Diagrams

Diagram 1: General Chemical Spill Response Workflow

Caption: A flowchart for responding to a chemical spill.

Diagram 2: PPE Selection Logic for Handling Halogenated Amines

Caption: A decision-making diagram for selecting appropriate PPE.

Section 5: Safe Handling, Storage, and Disposal

Handling:

-

Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Avoid breathing dust or vapors.[8]

-

Wash hands thoroughly after handling.[8]

-

Avoid contact with skin and eyes.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[8]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

References

- 1. 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. chemical-label.com [chemical-label.com]

- 4. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Benzylamine - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]

The Emerging Landscape of (3-Bromo-5-fluorophenyl)methanamine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (3-Bromo-5-fluorophenyl)methanamine scaffold is a novel, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a fluorine atom at the meta positions of the phenyl ring, offers a compelling starting point for the design of new therapeutic agents. The bromine provides a vector for further chemical modification, while the fluorine can enhance metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of novel derivatives based on this core, drawing upon data from structurally analogous compounds to illuminate the therapeutic promise of this emerging class of molecules.

Synthetic Pathways: Accessing the Core Scaffold and its Derivatives

The primary route for the synthesis of N-substituted (3-Bromo-5-fluorophenyl)methanamine derivatives is through the reductive amination of 3-bromo-5-fluorobenzaldehyde. This versatile and widely used reaction allows for the introduction of a diverse range of substituents on the amine nitrogen, facilitating the exploration of the chemical space around the core scaffold.

A plausible and efficient synthetic workflow is outlined below:

Caption: General workflow for the synthesis of (3-Bromo-5-fluorophenyl)methanamine derivatives.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride:

This protocol is a generalized procedure based on established methods for reductive amination.[1][2]

-

Reaction Setup: To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added the desired primary or secondary amine (1.0-1.2 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. Acetic acid (1-2 eq) can be added to catalyze this step.

-

Reduction: Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted (3-bromo-5-fluorophenyl)methanamine derivative.

Potential Biological Activities and Data Presentation

While there is a scarcity of publicly available biological data for derivatives directly stemming from the (3-bromo-5-fluorophenyl)methanamine core, analysis of structurally related compounds in the scientific literature and patent landscape suggests potential applications in several therapeutic areas, most notably in oncology as kinase inhibitors.

Kinase Inhibition

The bromo- and fluoro-substituted phenyl rings are common motifs in kinase inhibitors, where they often occupy hydrophobic pockets and form specific interactions within the ATP-binding site of the enzyme. For instance, derivatives of N-(3-bromophenyl)pyrrolo[2,3-d]pyrimidines have been investigated as potent inhibitors of multiple receptor tyrosine kinases, including VEGFR-2 and PDGFRβ.[2]

Below is a table summarizing the inhibitory activities of some N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, which share a key N-(3-bromophenyl) moiety with the derivatives discussed in this guide.

| Compound ID | 7-Substituent | PDGFRβ IC50 (µM) | VEGFR-2 IC50 (µM) |

| 11a | 2'-Chlorobenzyl | 1.3 | 0.04 |

| 19a | 3',4',5'-Trimethoxybenzyl | 1.7 | 0.49 |

| 14a | 2',4'-Dichlorobenzyl | 0.9 | 1.1 |

| 16a | 1-Naphthylmethyl | 11 | > 10 |

| 18a | 4-Phenylbenzyl | 11 | > 10 |

Data extracted from a study on pyrrolo[2,3-d]pyrimidine derivatives as receptor tyrosine kinase inhibitors.[2]

Antibacterial Activity

Substituted pyrazole derivatives containing a 4-bromo-3-methylaniline moiety have demonstrated potent antibacterial activity.[1] This suggests that the bromo- and fluoro-substituted aniline-like core of (3-bromo-5-fluorophenyl)methanamine could be a valuable pharmacophore for the development of novel antibacterial agents.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of these pyrazole derivatives against various bacterial strains.

| Compound ID | Aniline Substituent | S. aureus (MRSA) MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) |

| 16 | 4-Bromo-3-methyl | 1 | 2 | 2 |

| 19 | 3,4-Dichloro | 0.5 | 1 | 1 |

| 20 | 3,5-Dichloro | 0.5 | 1 | 1 |

Data from a study on pyrazole derivatives as inhibitors of drug-resistant bacteria.[1]

Signaling Pathways and Mechanism of Action

Given the prevalence of structurally related compounds as kinase inhibitors, a plausible mechanism of action for (3-bromo-5-fluorophenyl)methanamine derivatives is the inhibition of signaling pathways driven by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

In this proposed mechanism, the derivative would act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.

Conclusion and Future Directions

The (3-Bromo-5-fluorophenyl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is limited, the analysis of structurally related molecules strongly suggests potential as kinase inhibitors for oncology and as antibacterial agents. The synthetic accessibility of these derivatives via reductive amination allows for the rapid generation of diverse chemical libraries for screening.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of (3-bromo-5-fluorophenyl)methanamine derivatives to establish a clear structure-activity relationship and to identify lead compounds for further optimization. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the successful development of these compounds into next-generation therapeutics.

References

An In-depth Technical Guide on the Preliminary Biological Screening of (3-Bromo-5-fluorophenyl)methanamine and Its Derivatives

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the biological evaluation of compounds containing the (3-Bromo-5-fluorophenyl) moiety. The content herein is collated from various scientific studies and aims to provide a clear understanding of the methodologies employed and the key findings.

Antimicrobial and Antifungal Activity of a (3-Bromo-5-fluorophenyl)methanamine Derivative

A notable derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), which shares the substituted phenyl ring, has been synthesized and evaluated for its antimicrobial and antifungal properties. The study revealed moderate activity against a panel of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal activities of compound CY3 were determined by assessing its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) |

| Pseudomonas aeruginosa | Bacterium | >100 |

| Klebsiella pneumonia | Bacterium | >100 |

| Escherichia coli | Bacterium | >100 |

| Staphylococcus aureus | Bacterium | >100 |

| Acinetobacter baumannii | Bacterium | >100 |

| Candida parapsilosis | Fungus | >50 |

| Candida tropicalis | Fungus | >50 |

| Candida albicans | Fungus | >50 |

Table 1: In vitro antimicrobial and antifungal activity of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3).[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) for the microbial strains was determined using the broth microdilution method, a widely accepted technique in microbiology.[2]

Procedure:

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight. The cultures are then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound (CY3) is serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth medium only) are included.

-

Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization: Experimental Workflow for MIC Determination

References

Methodological & Application

Synthesis of (3-Bromo-5-fluorophenyl)methanamine experimental protocol

Application Notes: Synthesis of (3-Bromo-5-fluorophenyl)methanamine

Introduction

(3-Bromo-5-fluorophenyl)methanamine is a substituted benzylamine derivative that serves as a critical building block in medicinal chemistry and drug discovery. The presence of both bromine and fluorine atoms on the phenyl ring offers unique electronic properties and multiple points for further chemical modification. Halogenated organic compounds are of significant interest in the development of novel therapeutic agents, and this particular scaffold allows for the exploration of structure-activity relationships in complex drug molecules. This document provides a detailed experimental protocol for the synthesis of (3-Bromo-5-fluorophenyl)methanamine via the reduction of 3-Bromo-5-fluorobenzonitrile.

Reaction Scheme

The synthesis is achieved through the reduction of the nitrile functional group of 3-Bromo-5-fluorobenzonitrile using a strong reducing agent, Lithium Aluminum Hydride (LiAlH₄), in an anhydrous solvent.

Starting Material: 3-Bromo-5-fluorobenzonitrile Product: (3-Bromo-5-fluorophenyl)methanamine

Experimental Protocol

This protocol details the laboratory-scale synthesis of (3-Bromo-5-fluorophenyl)methanamine.

1. Materials and Equipment

-

Reagents:

-

3-Bromo-5-fluorobenzonitrile (>97%)

-

Lithium Aluminum Hydride (LiAlH₄, powder or granules)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

-

Hydrochloric Acid (HCl, for salt formation if desired)

-

Deionized Water

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Büchner funnel and filter paper

-

2. Procedure: Reduction of 3-Bromo-5-fluorobenzonitrile

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Addition: Suspend Lithium Aluminum Hydride (1.2 eq) in anhydrous THF (5 mL per 1 g of LiAlH₄) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 3-Bromo-5-fluorobenzonitrile (1.0 eq) in anhydrous THF (10 mL per 1 g of nitrile). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 66 °C for THF) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Quench the reaction by the slow, sequential dropwise addition of:

-

Water (x mL, where x = mass of LiAlH₄ in grams)

-

15% aqueous Sodium Hydroxide solution (x mL)

-

Water (3x mL)

-

Caution: This process is highly exothermic and generates hydrogen gas. Add the quenching agents very slowly to control the reaction rate.

-

-

Work-up: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes. Filter the solid through a pad of celite or a Büchner funnel and wash the filter cake thoroughly with diethyl ether or THF.

-

Extraction: Combine the filtrate and the washes in a separatory funnel. If two phases are present, separate them. Extract the aqueous layer, if any, with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3-Bromo-5-fluorophenyl)methanamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reagent and Product Quantities for a Representative Synthesis

| Compound | CAS No. | MW ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents |

| 3-Bromo-5-fluorobenzonitrile | 179898-34-1 | 200.01 | 50.0 | 10.0 g | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 60.0 | 2.28 g | 1.2 |

| Anhydrous THF | 109-99-9 | 72.11 | - | ~600 mL | - |

| (3-Bromo-5-fluorophenyl)methanamine | 914636-63-4 | 204.04 | - | Theoretical: 10.2 g | - |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[1][2]

-

Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. It is also corrosive. Handle with extreme care under an inert atmosphere.

-

(3-Bromo-5-fluorophenyl)methanamine: The product and its hydrochloride salt are irritants. Avoid contact with skin, eyes, and inhalation.[2][3] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Solvents: Anhydrous THF and diethyl ether are highly flammable. Keep away from ignition sources.[1]

Visualizations

Caption: Experimental workflow for the synthesis of (3-Bromo-5-fluorophenyl)methanamine.

Caption: Logical relationship of the nitrile reduction reaction.

References

Application Notes and Protocols for the Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reductive amination of 3-bromo-5-fluorobenzaldehyde. This reaction is a critical transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals, where the resulting (3-bromo-5-fluorophenyl)methanamine scaffold is a key building block.

Introduction

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, converting aldehydes and ketones into amines.[1] The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine.[2] This methodology is favored in drug discovery and development due to its broad substrate scope, high efficiency, and the stability of the resulting amine products.

For the synthesis of primary amines from aldehydes, such as the conversion of 3-bromo-5-fluorobenzaldehyde to (3-bromo-5-fluorophenyl)methanamine, a large excess of ammonia is often employed to minimize the formation of secondary and tertiary amine byproducts.[3][4] The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being preferred for their mildness and selectivity for the iminium ion over the starting aldehyde.[5][6]

This application note details protocols using two common and effective reducing agents: sodium triacetoxyborohydride and sodium borohydride.

Reaction Pathway: General Overview

The reductive amination of 3-bromo-5-fluorobenzaldehyde with an amine (in this case, ammonia to form a primary amine, or a primary/secondary amine to form a secondary/tertiary amine, respectively) follows a two-step sequence within a single reaction vessel.